The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide (compound 5n in the reference) was achieved through a series of chemical reactions involving the optimization of heterocycloalkynylbenzimides to coinhibit DDR1 and DDR2. [] While the specific steps of the synthesis are not detailed in the provided abstract, it is mentioned that the process involved the design and optimization of a series of related compounds to achieve the desired inhibitory activity against both DDR1 and DDR2. []
The molecular structure of 2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide comprises an imidazo[1,2-a]pyridine core structure, a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring, and a carboxamide group at the 3-position substituted with a 3-(trifluoromethyl)phenyl moiety. [] The presence of these specific structural features contributes to the compound's binding affinity and selectivity for DDR1 and DDR2.
2-Methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide acts as a dual inhibitor of DDR1 and DDR2. [] While the specific mechanism of inhibition is not elaborated in the provided abstract, the compound likely exerts its effect by binding to the kinase domains of these receptors, thereby preventing their activation and downstream signaling.
The primary application of 2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide in scientific research lies in its potential as a novel anti-inflammatory agent. [] Its ability to inhibit DDR1 and DDR2, which are implicated in inflammatory processes, makes it a promising candidate for further development in this area.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0